Cas no 2167790-32-9 (3-Piperidinamine, 4-(3-thienyl)-)

3-Piperidinamine, 4-(3-thienyl)- 化学的及び物理的性質
名前と識別子
-
- 3-Piperidinamine, 4-(3-thienyl)-
-
- インチ: 1S/C9H14N2S/c10-9-5-11-3-1-8(9)7-2-4-12-6-7/h2,4,6,8-9,11H,1,3,5,10H2
- InChIKey: PVGCQAJZNNFLLE-UHFFFAOYSA-N
- ほほえんだ: N1CCC(C2C=CSC=2)C(N)C1
3-Piperidinamine, 4-(3-thienyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-643090-5.0g |
4-(thiophen-3-yl)piperidin-3-amine |
2167790-32-9 | 95.0% | 5.0g |
$3520.0 | 2025-03-15 | |
Enamine | EN300-643090-0.05g |
4-(thiophen-3-yl)piperidin-3-amine |
2167790-32-9 | 95.0% | 0.05g |
$1020.0 | 2025-03-15 | |
Enamine | EN300-643090-0.1g |
4-(thiophen-3-yl)piperidin-3-amine |
2167790-32-9 | 95.0% | 0.1g |
$1068.0 | 2025-03-15 | |
Enamine | EN300-643090-0.25g |
4-(thiophen-3-yl)piperidin-3-amine |
2167790-32-9 | 95.0% | 0.25g |
$1117.0 | 2025-03-15 | |
Enamine | EN300-643090-1.0g |
4-(thiophen-3-yl)piperidin-3-amine |
2167790-32-9 | 95.0% | 1.0g |
$1214.0 | 2025-03-15 | |
Enamine | EN300-643090-2.5g |
4-(thiophen-3-yl)piperidin-3-amine |
2167790-32-9 | 95.0% | 2.5g |
$2379.0 | 2025-03-15 | |
Enamine | EN300-643090-10.0g |
4-(thiophen-3-yl)piperidin-3-amine |
2167790-32-9 | 95.0% | 10.0g |
$5221.0 | 2025-03-15 | |
Enamine | EN300-643090-0.5g |
4-(thiophen-3-yl)piperidin-3-amine |
2167790-32-9 | 95.0% | 0.5g |
$1165.0 | 2025-03-15 |
3-Piperidinamine, 4-(3-thienyl)- 関連文献
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
3. Back matter
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
5. Back matter
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
3-Piperidinamine, 4-(3-thienyl)-に関する追加情報
3-Piperidinamine, 4-(3-thienyl)-: A Comprehensive Overview
3-Piperidinamine, 4-(3-thienyl)-, also known by its CAS number CAS 2167790-32-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a piperidine ring with a thienyl group. The piperidine ring, a six-membered saturated ring containing one nitrogen atom, serves as the backbone of the molecule. The thienyl group, a five-membered aromatic ring containing sulfur atoms, is attached at the 4-position of the piperidine ring. This combination makes 3-Piperidinamine, 4-(3-thienyl)- a versatile compound with potential applications in drug design and materials science.
The synthesis of 3-Piperidinamine, 4-(3-thienyl)- involves a series of carefully designed reactions to ensure the desired stereochemistry and regioselectivity. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of this compound with high enantiomeric excess. Researchers have also explored various substitution patterns on the thienyl ring to investigate their impact on the overall reactivity and stability of the molecule. These studies have provided valuable insights into the electronic and steric effects that govern the behavior of such compounds in different chemical environments.
In terms of applications, 3-Piperidinamine, 4-(3-thienyl)- has shown promise in medicinal chemistry as a potential lead compound for drug development. Its ability to interact with various biological targets makes it an attractive candidate for designing molecules with specific pharmacological activities. For instance, studies have demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory processes. This suggests that it could be further optimized to develop anti-inflammatory agents with improved efficacy and selectivity.
The structural versatility of 3-Piperidinamine, 4-(3-thienyl)- also makes it an interesting candidate for materials science applications. The thienyl group contributes aromaticity and conjugation to the molecule, which can be exploited in designing materials with unique electronic properties. Recent research has focused on incorporating this compound into polymer systems to enhance their conductivity and stability under various conditions. These efforts are part of broader trends in developing advanced materials for energy storage and electronic devices.
In addition to its synthetic and applied aspects, 3-Piperidinamine, 4-(3-thienyl)- has been studied extensively from a theoretical perspective. Computational chemistry techniques have been employed to investigate its electronic structure, reactivity, and potential interactions with biological systems. These studies have provided valuable data that complement experimental findings and guide further research into its properties and applications.
The latest research on CAS 2167790-32-9 highlights its role in exploring new chemical space for drug discovery. By modifying the substituents on both the piperidine and thienyl rings, researchers are able to generate a library of compounds with diverse biological profiles. This approach not only accelerates the discovery process but also allows for a deeper understanding of structure-activity relationships (SARs) in this class of molecules.
In conclusion, 3-Piperidinamine, 4-(3-thienyl)-, or CAS 2167790-32-9, is a multifaceted compound that continues to attract attention due to its unique structure and diverse applications. From medicinal chemistry to materials science, this molecule offers ample opportunities for innovation and discovery. As research progresses, it is expected that new insights into its properties will further enhance its utility across various scientific domains.
2167790-32-9 (3-Piperidinamine, 4-(3-thienyl)-) 関連製品
- 196407-99-5(1-Acetoacetyl-2-Methylpiperidine)
- 642093-75-2(Cholest-5-ene-3,24,26-triol, (3b,24S)-)
- 1255099-58-1(2-(N-Boc-aminomethyl)-3-(4-fluorophenyl)propionic Acid)
- 339101-72-3(4-Amino-2-(2-{3-chloro-5-(trifluoromethyl)-2-pyridinylamino}ethyl)-1H-isoindole-1,3(2H)-dione)
- 142977-64-8(2,2-Difluoro-3-phenylpropanoic acid)
- 2138412-95-8(Propanoic acid, 2,2-difluoro-3-[(2-methylpentyl)oxy]-)
- 2167472-45-7(tert-butyl 2-(isothiocyanatomethyl)butanoate)
- 2137677-13-3(1-Piperazineethanol, 4-(5,6,7,8-tetrahydro-6-methylpyrido[4,3-c]pyridazin-3-yl)-)
- 1225845-77-1(3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine)
- 87976-71-4(Propanoic-1-13C acid,2-oxo-, sodium salt (1:1))